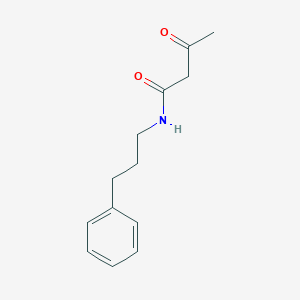
3-oxo-N-(3-phenylpropyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxo-N-(3-phenylpropyl)butanamide, also known as phenylpiracetam, is a nootropic drug that has gained popularity in recent years due to its potential cognitive enhancing effects. It belongs to the racetam family of drugs and is structurally similar to piracetam. In
Mechanism Of Action
The exact mechanism of action of 3-oxo-N-(3-phenylpropyl)butanamidetam is not fully understood. It is believed to enhance cholinergic and glutamatergic neurotransmission, which are involved in memory and learning. It may also increase dopamine and norepinephrine levels in the brain, which are involved in attention and motivation.
Biochemical And Physiological Effects
Phenylpiracetam has been shown to increase cerebral blood flow and oxygen consumption in animal studies. It may also increase glucose metabolism in the brain, which is important for energy production. It has been shown to have anti-amnesic and anti-inflammatory effects in animal studies.
Advantages And Limitations For Lab Experiments
One advantage of using 3-oxo-N-(3-phenylpropyl)butanamidetam in lab experiments is its potential cognitive enhancing effects. It may improve memory, learning, and attention in animal models, which could be useful in studying cognitive function. However, one limitation is that the exact mechanism of action is not fully understood, which could make it difficult to interpret results.
Future Directions
There are several future directions for research on 3-oxo-N-(3-phenylpropyl)butanamidetam. One area of interest is its potential use in treating cognitive impairment in Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential use in enhancing cognitive function in healthy individuals, such as students or athletes. Additionally, further research is needed to fully understand the mechanism of action of 3-oxo-N-(3-phenylpropyl)butanamidetam and its effects on brain function.
Synthesis Methods
The synthesis of 3-oxo-N-(3-phenylpropyl)butanamide involves the reaction of 4-phenyl-2-pyrrolidone with bromine and potassium hydroxide to form 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide. This compound is then reacted with 3-chloropropionyl chloride to form 3-oxo-N-(3-phenylpropyl)butanamide.
Scientific Research Applications
Phenylpiracetam has been studied for its potential cognitive enhancing effects. It has been shown to improve memory, learning, and attention in animal studies. In human studies, it has been shown to improve cognitive function in patients with cognitive impairment due to stroke, traumatic brain injury, or encephalopathy.
properties
CAS RN |
112369-47-8 |
|---|---|
Product Name |
3-oxo-N-(3-phenylpropyl)butanamide |
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-oxo-N-(3-phenylpropyl)butanamide |
InChI |
InChI=1S/C13H17NO2/c1-11(15)10-13(16)14-9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H,14,16) |
InChI Key |
XXOBEWUNERKREQ-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)NCCCC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)CC(=O)NCCCC1=CC=CC=C1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



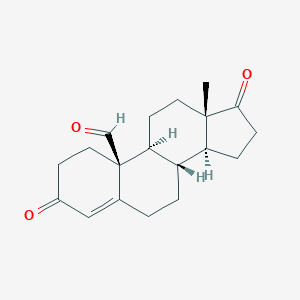
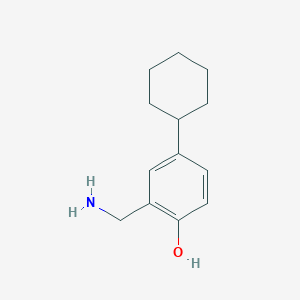

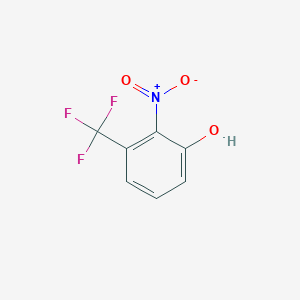

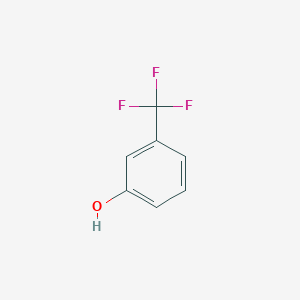
![(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one](/img/structure/B45073.png)
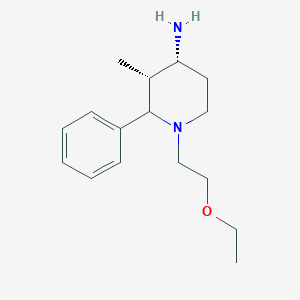
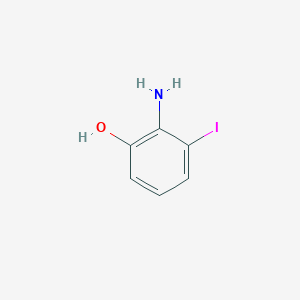
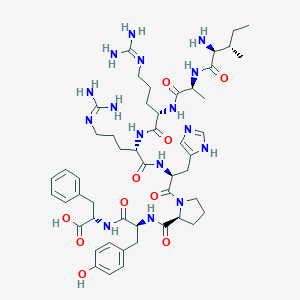
![Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia](/img/structure/B45088.png)
![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B45089.png)
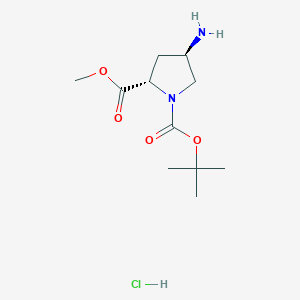
![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)